

# Technical Support Center: MK-8033 and Concomitant Proton-Pump Inhibitor Use

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | MK-8033  |           |
| Cat. No.:            | B7980975 | Get Quote |

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential impact of proton-pump inhibitors (PPIs) on the absorption of **MK-8033**, a c-Met/Ron dual inhibitor.

## **Frequently Asked Questions (FAQs)**

Q1: What is the expected impact of co-administering a proton-pump inhibitor (PPI) with **MK-8033** on the absorption of **MK-8033**?

A: Based on clinical trial data, proton-pump inhibitors have been shown to have no effect on the absorption of **MK-8033**.[1] A first-in-human phase I study included a specific part to evaluate this potential interaction and concluded that there was no impact.[1]

Q2: My experiment involves subjects who are currently taking PPIs. Do I need to implement a washout period for the PPI before administering **MK-8033**?

A: According to the available pharmacokinetic (PK) results from a clinical trial, a washout period for PPIs is not necessary.[1] The study demonstrated that concomitant use of PPIs does not alter the absorption of **MK-8033**.[1]

Q3: We observed unexpected variability in **MK-8033** plasma concentrations in our study subjects, some of whom are on PPIs. Could the PPI be the cause?



A: While direct interaction with PPIs on **MK-8033** absorption is not supported by clinical data, variability in plasma concentrations can arise from multiple other factors.[1] It is advisable to investigate other potential sources of variability, such as patient compliance, food effects, or individual differences in drug metabolism.

Q4: Where can I find the clinical study that investigated the interaction between **MK-8033** and proton-pump inhibitors?

A: The study is a first-in-human phase I dose-escalation trial in patients with advanced solid tumors. The results, including the findings on the lack of effect of PPIs on **MK-8033** absorption, are published and available on PubMed.[1]

**Troubleshooting Guide** 

| Observed Issue                                                       | Potential Cause                                                                                                                                                                     | Recommended Action                                                                                                                                                                  |
|----------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Lower than expected MK-8033 plasma levels in a subject taking a PPI. | Based on clinical data, this is unlikely to be due to the PPI.  [1] Other factors such as non-adherence to dosing, vomiting, or issues with the formulation should be considered.   | Verify subject adherence to the dosing schedule. Investigate for any instances of vomiting after drug administration. Assess the integrity and handling of the MK-8033 formulation. |
| High inter-subject variability in MK-8033 exposure.                  | This is a common observation in clinical studies and can be attributed to genetic differences in drug metabolism, diet, or other concomitant medications not related to gastric pH. | Stratify pharmacokinetic data based on relevant patient demographics and genetic markers if available. Review concomitant medications for other potential drug-drug interactions.   |

## **Quantitative Data Summary**

A dedicated part of a phase I clinical trial was designed to evaluate the effect of proton-pump inhibitors on the absorption of **MK-8033**. The pharmacokinetic results from this part of the study showed no significant impact.



| Parameter          | Effect of Concomitant PPI<br>Administration | Reference |
|--------------------|---------------------------------------------|-----------|
| MK-8033 Absorption | No effect observed                          | [1]       |

## **Experimental Protocols**

The following is a summary of the methodology used in the clinical trial that assessed the impact of PPIs on **MK-8033** absorption.

Study Design: A first-in-human, phase I, dose-escalation study in patients with advanced solid tumors. The study consisted of three parts, with Part C specifically designed to evaluate the effect of proton-pump inhibitors on the pharmacokinetics of **MK-8033**.[1]

Patient Population: Patients with advanced solid tumors.[1]

#### Methodology:

- Drug Administration: Patients in Part C of the study received MK-8033. A proton-pump inhibitor was co-administered to assess its effect on MK-8033 absorption.
- Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points after the administration of **MK-8033** to determine the plasma concentrations of the drug.
- Bioanalytical Method: Plasma concentrations of MK-8033 were measured using a validated bioanalytical method.
- Data Analysis: Pharmacokinetic parameters, such as Area Under the Curve (AUC) and Maximum Concentration (Cmax), were calculated and compared between the cohorts with and without PPI co-administration to determine any significant differences in drug absorption.
   [1]

## **Visualizations**

Experimental Workflow for PPI Interaction Study





#### Click to download full resolution via product page

Caption: Workflow of the clinical trial component evaluating PPI impact on MK-8033.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. First-in-human phase I dose escalation study of MK-8033 in patients with advanced solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: MK-8033 and Concomitant Proton-Pump Inhibitor Use]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7980975#impact-of-proton-pump-inhibitors-on-mk-8033-absorption]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com